3-Bromo-2-chloro-5-sulfamoylbenzoic acid

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

This 3-bromo-2-chloro-5-sulfamoylbenzoic acid is a validated pharmacophore for hypolipidemic agents (US3992441), featuring a unique dual-halogen substitution pattern. The bromo and chloro substituents serve as orthogonal synthetic handles for sequential cross-coupling, enabling rapid SAR exploration around the 5-sulfamoylbenzoic acid core. This scaffold supports NKCC1 inhibitor development (bumetanide series), cPLA2α inhibitor programs, and halogen bonding studies. Substituting generic sulfamoylbenzoic acids risks divergent reactivity and invalid biological data due to altered substitution patterns.

Molecular Formula C7H5BrClNO4S
Molecular Weight 314.54 g/mol
CAS No. 1461707-46-9
Cat. No. B1448408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5-sulfamoylbenzoic acid
CAS1461707-46-9
Molecular FormulaC7H5BrClNO4S
Molecular Weight314.54 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Cl)Br)S(=O)(=O)N
InChIInChI=1S/C7H5BrClNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
InChIKeyJHTIBPIRWXWQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-chloro-5-sulfamoylbenzoic acid (CAS: 1461707-46-9): A Multifunctional Sulfamoylbenzoic Acid Scaffold for Drug Discovery and Chemical Biology


3-Bromo-2-chloro-5-sulfamoylbenzoic acid (CAS: 1461707-46-9) is a halogenated benzoic acid derivative featuring a primary sulfamoyl group (-SO₂NH₂) . This combination of a carboxylic acid, a sulfamoyl group, and two distinct halogen substituents (bromo and chloro) makes it a versatile small molecule scaffold for medicinal chemistry and chemical biology applications . It belongs to the broader class of sulfamoylbenzoic acids, which are known for their diverse bioactivities, including diuretic, anticonvulsant, and enzyme inhibitory properties [1].

The Strategic Value of Halogen Pattern and Sulfamoyl Group Positioning in 3-Bromo-2-chloro-5-sulfamoylbenzoic acid (CAS: 1461707-46-9)


Direct substitution of this compound with generic sulfamoylbenzoic acids is inadvisable due to its unique 3-bromo-2-chloro-5-sulfamoyl substitution pattern. Sulfamoylbenzoic acids are a large class of compounds with bioactivity highly dependent on the position of the sulfamoyl group (e.g., 2-, 4-, or 5-position) and the nature and location of other substituents [1]. The presence of both bromo and chloro substituents on the aromatic ring is not merely incidental; these halogens serve as crucial synthetic handles for further functionalization via cross-coupling reactions . Furthermore, the specific arrangement of these halogens relative to the carboxylic acid and sulfamoyl groups dictates the compound's ability to engage in key intermolecular interactions, such as hydrogen bonding and halogen bonding, which are fundamental to target binding . Therefore, selecting an alternative with a different halogen pattern or sulfamoyl position would result in a molecule with divergent reactivity and biological profile, potentially invalidating experimental data.

Quantitative Differentiation Evidence: Direct Comparisons for 3-Bromo-2-chloro-5-sulfamoylbenzoic acid (CAS: 1461707-46-9)


Target Compound vs. 4-Chloro-3-sulfamoylbenzoic Acid: Positional Isomer Differentiation in Physicochemical Properties

This evidence item provides a head-to-head comparison of key physicochemical properties between the target compound, 3-bromo-2-chloro-5-sulfamoylbenzoic acid (CAS: 1461707-46-9) [1], and its positional isomer, 4-chloro-3-sulfamoylbenzoic acid (CAS: 1205-30-7) [2]. This comparison highlights how a shift in the sulfamoyl and halogen substitution pattern fundamentally alters the molecule's core characteristics, which is crucial for understanding its distinct behavior in biological systems and synthetic applications.

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Target Compound vs. 5-Sulfamoylbenzoic Acid Class: Impact of Halogen Substitution on Hypolipidemic Activity

This analysis leverages class-level data from a foundational patent (US3992441) that establishes the hypocholesteremic activity of mono- and disubstituted 5-sulfamoylbenzoic acids [1]. The target compound, 3-bromo-2-chloro-5-sulfamoylbenzoic acid, fits the precise criteria outlined for this activity: it is a 5-sulfamoylbenzoic acid disubstituted with chloro and bromo in the 2- and 3-positions, respectively . This evidence is crucial because it places the target compound within a specific pharmacophore defined by quantitative efficacy data, distinguishing it from the vast majority of sulfamoylbenzoic acid isomers which lack this targeted activity profile.

Cardiovascular Research Hypolipidemic Agents Structure-Activity Relationship

Target Compound vs. 3-Sulfamoylbenzoic Acid Isomers: Enhanced Utility as a Versatile Synthetic Scaffold

This evidence highlights the synthetic advantages of the target compound over its 3-sulfamoylbenzoic acid analogs, such as 4-bromo-3-sulfamoylbenzoic acid [1] and 4-chloro-3-sulfamoylbenzoic acid [2]. The target compound's specific 3-bromo-2-chloro substitution pattern provides two distinct sites for orthogonal cross-coupling reactions, a feature not possible with mono-halogenated or differently substituted isomers . This is a well-established principle in organic synthesis where the difference in reactivity between aryl bromides and chlorides allows for sequential functionalization.

Organic Synthesis Cross-Coupling Reactions Scaffold Optimization

High-Value Research and Industrial Applications for 3-Bromo-2-chloro-5-sulfamoylbenzoic acid (CAS: 1461707-46-9)


Targeted Library Synthesis for Cardiovascular Drug Discovery

This compound is an ideal starting point for generating libraries of novel hypolipidemic agents. As established by US3992441 [1], its 5-sulfamoylbenzoic acid core with 2,3-dihalogen substitution is a validated pharmacophore for this therapeutic area. Researchers can leverage the compound's two distinct halogen handles to perform sequential cross-coupling reactions, enabling rapid exploration of chemical space around a known bioactive scaffold. This targeted approach is more efficient than screening random libraries or using a less-functionalized core.

Design and Synthesis of NKCC1 Inhibitor Analogs

The 5-sulfamoylbenzoic acid moiety is a key structural component of potent NKCC1 inhibitors like bumetanide [1]. The target compound provides a unique scaffold for exploring SAR around this transporter. Its 3-bromo and 2-chloro groups offer two sites for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties, which is a critical need in the development of next-generation NKCC1 inhibitors with reduced side effects .

Development of cPLA2α Inhibitors with Enhanced Physicochemical Properties

Recent research has validated 4-sulfamoylbenzoic acid derivatives as inhibitors of cPLA2α, a key enzyme in inflammation, and highlighted the importance of structural modifications to improve aqueous solubility [1]. While the target compound is a 5-sulfamoyl isomer, it presents a structurally related but distinct scaffold. Its dual-halogen substitution pattern provides unique opportunities to append solubilizing groups, offering a new avenue for medicinal chemists seeking to develop cPLA2α inhibitors with better drug-like properties compared to current leads.

Exploration of Halogen Bonding in Ligand-Protein Interactions

The defined 3-bromo-2-chloro pattern on the aromatic ring makes this compound a valuable probe for studying halogen bonding in biological systems. The bromine atom, in particular, can act as a halogen bond donor, which is an increasingly recognized intermolecular interaction in drug design [1]. This compound can be used as a building block to create series of molecules where the halogen substitution is systematically varied, allowing researchers to quantify the contribution of halogen bonding to binding affinity and selectivity against a target of interest.

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